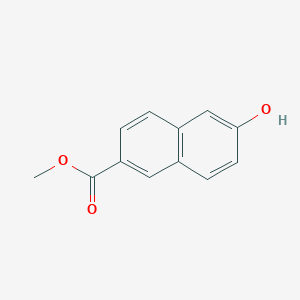

Methyl 6-hydroxy-2-naphthoate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 6-hydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-7,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZOPQRTQJERQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327816 | |

| Record name | Methyl 6-hydroxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17295-11-3 | |

| Record name | Methyl 6-hydroxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of methyl 6-hydroxy-2-naphthoate from 6-hydroxy-2-naphthoic acid"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-hydroxy-2-naphthoate is a key intermediate in the synthesis of various pharmaceuticals, most notably Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). The efficient synthesis of this compound from its precursor, 6-hydroxy-2-naphthoic acid, is of significant interest to the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of the primary synthetic route—Fischer esterification—and other relevant methods. It includes detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow to aid researchers and professionals in the field.

Introduction

6-Hydroxy-2-naphthoic acid is an important organic compound used in the production of engineering plastics, liquid crystal materials, and organic pigments.[1][2] Its ester derivative, this compound, serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The conversion of the carboxylic acid to its methyl ester is a fundamental reaction in organic synthesis, often achieved through acid-catalyzed esterification with methanol. This document outlines the methodologies for this transformation, providing practical guidance for laboratory and potential scale-up applications.

Synthetic Pathways

The most common and direct method for the synthesis of this compound from 6-hydroxy-2-naphthoic acid is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid.

Fischer-Speier Esterification

This acid-catalyzed esterification is an equilibrium-driven process. The use of excess methanol as the solvent helps to shift the equilibrium towards the formation of the ester product. Common acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl).

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound and its precursors, as reported in the cited literature.

| Starting Material | Product | Reagents | Reaction Conditions | Yield (%) | Reference |

| 6-bromo-2-naphthol | This compound | Pd(PPh₃)₂(OAc)₂, triethylamine, methanol, CO | 106-107°C, 21 hours | 33-37% | [3][4] |

| 6-Bromo-2-naphthalenecarboxylic acid | Methyl 6-bromo-2-naphthoate | Methanol, concentrated H₂SO₄ | Reflux overnight | 100% | [5] |

| 3-hydroxy-2-naphthoic acid | Methyl 3-methoxy-2-naphthoate | K₂CO₃, iodomethane, DMF | 40°C, 14 hours | 96% | [6] |

Experimental Protocols

Protocol 1: Esterification of 6-Hydroxy-2-Naphthoic Acid (General Procedure)

This protocol is a generalized procedure based on the principles of Fischer esterification, a common method for this type of transformation.

Materials:

-

6-hydroxy-2-naphthoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (or dry HCl gas)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 6-hydroxy-2-naphthoic acid in anhydrous methanol in a round-bottom flask, slowly add a catalytic amount of concentrated sulfuric acid with stirring.

-

Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound from 6-bromo-2-naphthol

This method involves the carbonylation of a halo-naphthol derivative.

Materials:

-

6-bromo-2-naphthol

-

Bis(triphenylphosphine)palladium(II) acetate [Pd(PPh₃)₂(OAc)₂]

-

Triethylamine

-

Methanol

-

Carbon monoxide (CO)

-

Autoclave or pressure reactor

-

Xylene

-

Hydrochloric acid (HCl)

-

Benzene (for recrystallization)

Procedure:

-

A solution of 8.61 g of 6-bromo-2-naphthol, 0.62 g of Pd(PPh₃)₂(OAc)₂, 4.50 g of triethylamine, and 40 ml of methanol is heated to about 106-107°C in an autoclave under a carbon monoxide atmosphere for 21 hours. The pressure is maintained in the range of 260-500 psig.[3]

-

After the reaction, the mixture is cooled and the organic and aqueous layers are separated after the addition of 50 ml of xylene and 50 ml of H₂O.[3]

-

The aqueous layer is acidified.[3]

-

The crude product is isolated and recrystallized from benzene to obtain this compound.[3] The total yield of isolated this compound is reported to be 2.60 g (33%).[3]

Workflow and Pathway Visualization

The following diagram illustrates the direct esterification of 6-hydroxy-2-naphthoic acid to this compound.

Caption: Fischer esterification of 6-hydroxy-2-naphthoic acid.

Conclusion

The synthesis of this compound from 6-hydroxy-2-naphthoic acid is a well-established and efficient process, primarily achieved through Fischer esterification. This guide provides the necessary theoretical and practical information for researchers and professionals to successfully perform this synthesis. The provided protocols and quantitative data serve as a valuable resource for laboratory work and potential process optimization. Further research may focus on the development of more environmentally friendly catalytic systems and reaction conditions.

References

- 1. nbinno.com [nbinno.com]

- 2. 6-Hydroxy-2-naphthoic acid | 16712-64-4 [chemicalbook.com]

- 3. Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Patent 0049616 [data.epo.org]

- 4. EP0049616A1 - Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Google Patents [patents.google.com]

- 5. Methyl 6-bromo-2-naphthoate synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-Hydroxy-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of methyl 6-hydroxy-2-naphthoate, a key organic compound with applications in various scientific domains. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and material science, offering meticulously compiled data and procedural insights.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound, providing a consolidated reference for its fundamental characteristics.

Table 1: General and Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | methyl 6-hydroxynaphthalene-2-carboxylate | [1][2] |

| Synonyms | 6-Hydroxy-2-naphthoic Acid Methyl Ester | [2][3] |

| CAS Number | 17295-11-3 | [2][3][4] |

| Molecular Formula | C₁₂H₁₀O₃ | [1][2][3] |

| Molecular Weight | 202.21 g/mol | [1][2][3] |

| Appearance | White to Almost white powder to crystal | [3] |

Table 2: Experimentally Determined and Predicted Physicochemical Properties

| Property | Value | Method | Source |

| Melting Point | 169.0 to 173.0 °C | Experimental | [3] |

| 170 °C | Experimental | ||

| Boiling Point | 368.5 ± 15.0 °C | Predicted | |

| Solubility | Soluble in Methanol | Experimental | [3] |

| pKa | 8.83 ± 0.40 | Predicted | |

| logP | 2.7 | Computed (XLogP3) | [1] |

| Density | 1.264 ± 0.06 g/cm³ | Predicted |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of a specific compound like this compound are often proprietary or not extensively published. However, this section outlines the general and widely accepted methodologies for determining the key properties listed above. These protocols are based on established laboratory practices.

Determination of Melting Point

The melting point of a solid organic compound is a critical indicator of its purity and is determined as the temperature range over which the solid transitions into a liquid.

Apparatus:

-

Melting point apparatus (e.g., Vernier Melt Station or similar)

-

Capillary tubes

-

Sample of this compound

-

Mortar and pestle

Procedure:

-

A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. For high-boiling point solids like this compound, this is often determined under reduced pressure and extrapolated to atmospheric pressure, or more commonly, predicted using computational models. A general procedure for experimental determination via simple distillation is as follows.[5]

Apparatus:

-

Simple distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

-

Heating mantle

-

Thermometer

-

Boiling chips

Procedure:

-

The organic compound is placed in the round-bottom flask with a few boiling chips.

-

The distillation apparatus is assembled.

-

The compound is heated, and the temperature is monitored.

-

The boiling point is the temperature at which the vapor and liquid are in equilibrium, and this temperature remains constant during the distillation of the pure substance.[5]

Determination of Solubility

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Water bath or incubator

-

Analytical balance

Procedure:

-

A known mass of this compound is added to a test tube containing a known volume of the solvent (e.g., methanol).

-

The mixture is agitated using a vortex mixer until saturation is reached.

-

The solution is allowed to equilibrate at a constant temperature.

-

Any undissolved solid is separated by centrifugation or filtration.

-

The concentration of the dissolved solute in the supernatant or filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the physicochemical characterization of a compound like this compound.

Caption: Experimental workflow for the physicochemical characterization of a compound.

Caption: Interrelationship of molecular structure, properties, and applications.

References

- 1. This compound | C12H10O3 | CID 390995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound | 17295-11-3 | TCI AMERICA [tcichemicals.com]

- 4. This compound | 17295-11-3 [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 6-hydroxy-2-naphthoate

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for methyl 6-hydroxy-2-naphthoate. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the compound's structural characterization through NMR spectroscopy. This document presents interpreted spectral data, detailed experimental protocols, and visualizations to aid in understanding the molecular structure and the methodologies used for its analysis.

Introduction

This compound is a derivative of naphthoic acid, a class of compounds with significant interest in medicinal chemistry and materials science. Accurate structural elucidation is paramount for understanding its chemical properties and potential applications. NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. This guide focuses on the detailed ¹H and ¹³C NMR spectral features of this compound.

Data Presentation

The following tables summarize the interpreted ¹H and ¹³C NMR spectral data for this compound. The data has been compiled and interpreted from publicly available raw spectra, as a complete, assigned experimental dataset was not found in the cited literature. The chemical structure with atom numbering for assignment is provided in the visualization section.

Table 1: ¹H NMR Spectral Data of this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Signal No. | Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| 1 | H-1 | ~8.45 | s | - | 1H |

| 2 | H-3 | ~7.95 | dd | ~8.7, 1.8 | 1H |

| 3 | H-4 | ~7.70 | d | ~8.7 | 1H |

| 4 | H-8 | ~7.65 | d | ~8.8 | 1H |

| 5 | H-5 | ~7.15 | d | ~2.4 | 1H |

| 6 | H-7 | ~7.10 | dd | ~8.8, 2.4 | 1H |

| 7 | -OCH₃ | ~3.95 | s | - | 3H |

| 8 | -OH | ~5.50 | br s | - | 1H |

Disclaimer: The data presented is an interpretation of raw spectral images. Actual experimental values may vary.

Table 2: ¹³C NMR Spectral Data of this compound (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Signal No. | Assigned Carbon | Chemical Shift (δ, ppm) |

| 1 | C-2 | ~125.5 |

| 2 | C-6 | ~155.0 |

| 3 | C=O | ~167.0 |

| 4 | -OCH₃ | ~52.5 |

| 5 | C-4a | ~136.0 |

| 6 | C-8a | ~130.0 |

| 7 | C-1 | ~130.5 |

| 8 | C-3 | ~128.0 |

| 9 | C-4 | ~124.0 |

| 10 | C-5 | ~109.0 |

| 11 | C-7 | ~120.0 |

| 12 | C-8 | ~129.5 |

Disclaimer: The data presented is an interpretation of raw spectral images. Actual experimental values may vary.

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

-

Materials and Equipment:

-

This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

High-precision analytical balance

-

Clean and dry 5 mm NMR tube and cap

-

Pasteur pipette and bulb

-

Small vial for dissolution

-

Vortex mixer or sonicator

-

Lint-free wipes

-

-

Procedure:

-

Accurately weigh the required amount of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[1]

-

Gently vortex or sonicate the mixture until the sample is completely dissolved. A clear, homogeneous solution is essential for high-quality spectra.[2]

-

If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Carefully transfer the solution into the NMR tube, ensuring a sample height of 4-5 cm.[1]

-

Cap the NMR tube securely to prevent solvent evaporation and contamination.

-

Wipe the outside of the NMR tube with a lint-free wipe dampened with isopropanol or ethanol to remove any fingerprints or dust.[1][3]

-

2. NMR Data Acquisition

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

-

-

¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: -2 to 12 ppm

-

Number of Scans: 16 to 64 (depending on sample concentration)

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time (aq): 3-4 seconds

-

Receiver Gain: Optimized automatically or manually.

-

-

¹³C NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: -10 to 220 ppm

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay (d1): 2 seconds

-

Acquisition Time (aq): 1-2 seconds

-

Receiver Gain: Optimized automatically or manually.

-

3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

-

Pick the peaks in both spectra and present the data in a tabular format.

Mandatory Visualization

The following diagrams were created using the DOT language to visualize the chemical structure of this compound with atom numbering and the general experimental workflow for NMR spectroscopy.

Caption: Chemical structure of this compound with atom numbering.

Caption: General experimental workflow for NMR spectroscopy.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Methyl 6-hydroxy-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of methyl 6-hydroxy-2-naphthoate, a key intermediate in the synthesis of various pharmaceuticals. This document outlines the expected vibrational frequencies, detailed experimental protocols for sample analysis, and a visual representation of the spectroscopic workflow.

Molecular Structure and Functional Groups

This compound (C₁₂H₁₀O₃) is an aromatic ester containing a naphthalene bicyclic system. The key functional groups that give rise to characteristic absorption bands in its IR spectrum are:

-

Phenolic Hydroxyl (-OH): This group is attached directly to the naphthalene ring.

-

Ester (-COOCH₃): This includes a carbonyl group (C=O) and two C-O single bonds.

-

Naphthalene Ring: A bicyclic aromatic system with C-H and C=C bonds.

Predicted Infrared Absorption Data

The following table summarizes the expected characteristic infrared absorption bands for this compound. The predicted ranges are based on established spectroscopic data for similar aromatic esters and phenolic compounds.[1][2][3][4][5][6]

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3500 - 3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) | Phenolic Hydroxyl |

| 3100 - 3000 | Medium to Weak | C-H Stretch | Aromatic (Naphthalene) |

| 2995 - 2850 | Weak | C-H Stretch | Methyl group of the ester |

| 1730 - 1715 | Strong | C=O Stretch | Aromatic Ester[1][3] |

| 1620 - 1450 | Medium to Weak | C=C Stretch (in-ring) | Aromatic (Naphthalene)[4][5] |

| 1310 - 1250 | Strong | Asymmetric C-C-O Stretch | Aromatic Ester[1] |

| 1130 - 1100 | Strong | Symmetric O-C-C Stretch | Aromatic Ester[1] |

| 900 - 675 | Medium to Strong | C-H Out-of-Plane Bending | Aromatic (Naphthalene)[2] |

Experimental Protocol: Solid-State FTIR Spectroscopy via KBr Pellet Method

This section details a standard procedure for obtaining a high-quality infrared spectrum of solid this compound using the potassium bromide (KBr) pellet technique.[7][8][9][10]

3.1. Materials and Equipment

-

This compound (sample)

-

Spectroscopy-grade potassium bromide (KBr), oven-dried

-

Agate mortar and pestle

-

Pellet press with die set (e.g., 13 mm)

-

Hydraulic press

-

FTIR spectrometer

-

Spatula

-

Analytical balance

3.2. Procedure

-

Sample Preparation:

-

Weigh approximately 1-2 mg of this compound.

-

Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr. The sample-to-KBr ratio should be roughly 1:100.[7]

-

Transfer the KBr to an agate mortar and grind it to a fine powder to minimize scattering effects.

-

Add the this compound sample to the mortar.

-

Grind the sample and KBr together for 3-5 minutes to ensure a homogeneous mixture and reduce particle size.

-

-

Pellet Formation:

-

Carefully transfer a portion of the mixture into the die of a pellet press.

-

Distribute the powder evenly to ensure a uniform pellet thickness.

-

Assemble the die and place it in a hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[9]

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum.

-

The typical scanning range is 4000-400 cm⁻¹.

-

3.3. Alternative Method: Thin Solid Film

For a quicker, though potentially less quantitative, analysis, the thin solid film method can be employed.

-

Dissolve a small amount of this compound in a volatile solvent (e.g., acetone or methylene chloride).[11]

-

Deposit a drop of the solution onto an IR-transparent window (e.g., a salt plate made of NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the window.

-

Mount the window in the spectrometer and acquire the spectrum.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of obtaining an infrared spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. researchgate.net [researchgate.net]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. shimadzu.com [shimadzu.com]

- 8. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 9. pelletpressdiesets.com [pelletpressdiesets.com]

- 10. scienceijsar.com [scienceijsar.com]

- 11. labcompare.com [labcompare.com]

An In-depth Technical Guide to the Mass Spectrometry Analysis of Methyl 6-hydroxy-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry analysis of methyl 6-hydroxy-2-naphthoate, a significant compound in polymer science and organic synthesis. The following sections detail the experimental methodologies, quantitative data, and structural elucidation of this molecule using mass spectrometric techniques.

Introduction to Mass Spectrometry of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of molecules. For this compound, mass spectrometry is crucial for confirming its identity and purity, as well as for studying its fragmentation patterns to gain deeper structural insights. Various mass spectrometry techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often coupled with high-resolution mass spectrometry (HRMS), are employed for its analysis.[1][2][3][4][5]

Experimental Protocols

Detailed experimental protocols are essential for reproducible and accurate mass spectrometry analysis. While specific parameters may vary between laboratories and instrumentation, the following outlines typical methodologies for the analysis of this compound.

Sample Preparation:

-

For GC-MS Analysis: A common approach involves dissolving a small amount of this compound in a suitable volatile organic solvent such as acetonitrile.

-

For LC-MS Analysis: The sample is typically dissolved in a solvent compatible with the mobile phase, such as methanol or a mixture of acetonitrile and water.

Instrumentation and Methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for thermally stable and volatile compounds.

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly employed.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a versatile technique for a wide range of compounds.

A general workflow for mass spectrometry analysis is depicted in the following diagram:

Caption: General workflow for mass spectrometry analysis.

Quantitative Data and Fragmentation Analysis

The mass spectrum of this compound provides valuable quantitative information, including the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

| Ion Type | m/z (Calculated) | m/z (Observed) | Description |

| Molecular Ion [M] | 202.06 | 202 | The intact molecule with one electron removed. |

| [M-OCH₃] | 171.04 | 171 | Loss of the methoxy radical from the ester group. |

| [M-COOCH₃] | 143.05 | 143 | Loss of the entire methoxycarbonyl radical. |

| Naphthyl Cation | 128.06 | 128 | The naphthalene ring system after fragmentation. |

Note: The observed m/z values are nominal masses and may vary slightly depending on the resolution of the mass spectrometer. High-resolution mass spectrometry can provide more accurate mass measurements to confirm elemental compositions.[2][3][4][5]

The fragmentation of this compound in an electron ionization source typically proceeds through the loss of the ester group functionalities. A plausible fragmentation pathway is illustrated below:

Caption: Proposed fragmentation pathway of the molecule.

Applications in Drug Development and Research

The precise mass determination and structural elucidation of this compound and its derivatives are critical in various research and development fields. In drug development, for instance, it is used as a building block for the synthesis of selective estrogen receptor downregulators (SERDs) for treating breast cancer.[3] Its accurate characterization by mass spectrometry ensures the correct structure of these complex therapeutic agents. Furthermore, it is a key intermediate in the synthesis of high-performance polymers and liquid crystals, where its purity, confirmed by mass spectrometry, is paramount for achieving the desired material properties.

Conclusion

Mass spectrometry is an indispensable tool for the analysis of this compound. Techniques such as GC-MS and LC-MS, particularly with high-resolution analyzers, provide definitive identification, purity assessment, and structural information. The data and methodologies presented in this guide offer a solid foundation for researchers and professionals working with this important chemical compound.

References

- 1. 6,7-(Methylenedioxy)-1-tetralone|CAS 41303-45-1 [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel Selective Estrogen Receptor Downregulators (SERDs) Developed Against Treatment-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic Insights into the FeCl3-Catalyzed Oxidative Cross-Coupling of Phenols with 2-Aminonaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Navigating the Solubility Landscape of Methyl 6-hydroxy-2-naphthoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-hydroxy-2-naphthoate, a key intermediate in the synthesis of various pharmaceuticals and advanced materials, presents a solubility profile that is critical for its application in drug development, polymer chemistry, and organic synthesis.[1] Its molecular structure, featuring both a hydroxyl and a methyl ester group on a naphthalene core, imparts a moderate polarity that governs its interaction with different organic solvents.[1] Understanding and predicting its solubility is paramount for process optimization, formulation development, and ensuring the desired bioavailability of resulting active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in organic solvents, outlines a general experimental protocol for its quantitative determination, and offers insights into its physicochemical properties.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| CAS Number | 17295-11-3 | [1][2] |

| Molecular Formula | C₁₂H₁₀O₃ | [1][3] |

| Molecular Weight | 202.21 g/mol | [3][4] |

| Appearance | White to almost white crystalline powder | [4][5] |

| Melting Point | 169.0 to 173.0 °C | [5] |

| pKa (Predicted) | 8.83 ± 0.40 | [2][6] |

| LogP (Predicted) | 2.7 | [3] |

Solubility Profile of this compound

Despite its wide-ranging applications, publicly available quantitative solubility data for this compound in a variety of organic solvents is notably scarce. The information available is primarily qualitative.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in various organic solvents based on information from chemical suppliers and related literature.

| Solvent | Qualitative Solubility | Reference |

| Methanol | Soluble | [2][6] |

| Benzene | Implied soluble on heating | [7][8] |

| Diethyl Ether / Petroleum Ether | Implied soluble on heating | [7][8] |

| Ethyl Acetate | Implied soluble on heating | [7][8] |

The implied solubility in benzene, ether/petroleum ether, and ethyl acetate is derived from a patent describing the recrystallization of the compound from these solvents.[7][8] Recrystallization as a purification technique relies on the principle of a compound being soluble in a hot solvent and significantly less soluble in the same solvent at cooler temperatures.

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following gravimetric method provides a robust and reliable approach. This protocol is a standard method for determining the equilibrium solubility of a solid in a liquid solvent.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed glass tubes

-

Constant temperature water bath or incubator

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Syringe filters (PTFE, 0.22 µm)

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Vacuum oven

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature water bath or incubator set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials using a vortex mixer at regular intervals (e.g., every hour for the first 8 hours) to facilitate dissolution.

-

Allow the solutions to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that the concentration of the dissolved solute is at its maximum and stable.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 1 mL) of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Quantification:

-

Place the evaporating dish or vial in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 40-50 °C).

-

Once the solvent has completely evaporated, allow the dish or vial to cool to room temperature in a desiccator.

-

Weigh the dish or vial containing the dried solute on an analytical balance.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/vial from the final weight.

-

Express the solubility in desired units, such as g/100 mL or mg/mL.

Solubility ( g/100 mL) = (Mass of dried solute in g / Volume of supernatant in mL) * 100

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

References

- 1. CAS 17295-11-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 17295-11-3 [m.chemicalbook.com]

- 3. This compound | C12H10O3 | CID 390995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound | 17295-11-3 | TCI Deutschland GmbH [tcichemicals.com]

- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 7. EP0049616A1 - Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Google Patents [patents.google.com]

- 8. Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Patent 0049616 [data.epo.org]

An In-depth Technical Guide on the Potential Biological Activity of Methyl 6-hydroxy-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of methyl 6-hydroxy-2-naphthoate is limited in publicly available literature. This guide extrapolates potential activities and methodologies based on studies of its parent compound, 6-hydroxy-2-naphthoic acid, and other structurally related naphthoic acid and naphthoquinone derivatives.

Introduction

This compound is an organic compound featuring a naphthalene core substituted with a hydroxyl and a methyl ester group.[1] As a derivative of 6-hydroxy-2-naphthoic acid, a molecule of interest in polymer science and as a precursor for various functional materials, this compound holds potential for biological applications.[2][3] Derivatives of naphthoic acid and the structurally related naphthoquinones have demonstrated a range of pharmacological effects, including anti-inflammatory, anticancer, and antioxidant activities.[4][5][6] This technical guide provides a comprehensive overview of the synthesis of this compound, its potential biological activities based on related compounds, and detailed experimental protocols for future investigations.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its parent carboxylic acid, 6-hydroxy-2-naphthoic acid.

Synthesis of 6-hydroxy-2-naphthoic acid

A common route for the synthesis of 6-hydroxy-2-naphthoic acid is the carboxylation of 2-naphthol. One specific method involves the Kolbe-Schmidt reaction, where potassium 2-naphthoxide is carboxylated at high temperature and pressure.[7][8] An alternative laboratory-scale synthesis starts from 2-naphthol and proceeds through methoxylation, bromination, a Grignard reaction, and subsequent demethylation.[9]

Esterification of 6-hydroxy-2-naphthoic acid

The conversion of 6-hydroxy-2-naphthoic acid to its methyl ester, this compound, can be accomplished through standard esterification procedures, such as Fischer esterification.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 6-hydroxy-2-naphthoic acid (via carbonylation of 6-bromo-2-naphthol) [1]

-

Materials: 6-bromo-2-naphthol, dry ether, methyllithium, t-butyllithium, dry ice (solid CO₂), 1M hydrochloric acid (HCl), ethyl acetate, saturated aqueous sodium bicarbonate (NaHCO₃), concentrated HCl.

-

Procedure:

-

A slurry of 6-bromo-2-naphthol in dry ether is cooled to -78 °C.

-

Methyllithium solution is added dropwise, followed by stirring.

-

t-Butyllithium solution is then added dropwise, and the mixture is stirred at -78 °C and then at 0 °C.

-

The reaction mixture is re-cooled to -78 °C and cannulated into crushed dry ice.

-

The mixture is allowed to warm to room temperature.

-

The reaction is quenched with 1M aqueous HCl and extracted with ethyl acetate.

-

The organic extract is washed, concentrated, and the crude product is purified by dissolving in saturated aqueous NaHCO₃, washing with ethyl acetate, and then acidifying the aqueous phase with concentrated HCl to precipitate the product.

-

The precipitate is collected by filtration and dried to yield 6-hydroxy-2-naphthoic acid.

-

Part B: Esterification to this compound

-

Materials: 6-hydroxy-2-naphthoic acid, methanol, concentrated sulfuric acid (catalyst), sodium bicarbonate solution, ethyl acetate, anhydrous magnesium sulfate.

-

Procedure:

-

6-hydroxy-2-naphthoic acid is dissolved in an excess of methanol.

-

A catalytic amount of concentrated sulfuric acid is added.

-

The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

The excess methanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with water and sodium bicarbonate solution to neutralize the acid catalyst.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

-

Potential Biological Activities

Based on the activities of related naphthoic acid and naphthoquinone derivatives, this compound is a candidate for investigation in the following areas:

Anti-inflammatory Activity

Naphthoic acid and naphthoquinone derivatives have shown promising anti-inflammatory properties.[6][10] For instance, a study on various 1,4-naphthoquinone derivatives demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[6] The anti-inflammatory effects of these compounds are often attributed to the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11]

Table 1: Anti-inflammatory Activity of Naphthoquinone Derivatives

| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |

| Naphthoquinone Derivative 9 | NO Production Inhibition | RAW 264.7 | < 26.3 | [6][10] |

| Indomethacin (Control) | NO Production Inhibition | RAW 264.7 | 26.3 | [6][10] |

Anticancer Activity

Numerous naphthoquinone derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[5][12][13] The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.[14]

Table 2: Anticancer Activity of Naphthoquinone and Naphthol Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Naphthoquinone Derivative 56c | MCF-7 (Breast Cancer) | 10.4 | [12] |

| Naphthoquinone Derivative 56c | HT-29 (Colorectal Cancer) | 6.8 | [12] |

| Naphthoquinone Derivative 56c | MOLT-4 (Leukemia) | 8.4 | [12] |

| Naphthoquinone-Naphthol Derivative 13 | HCT116 (Colon Cancer) | 1.18 | [14] |

| Naphthoquinone-Naphthol Derivative 13 | PC9 (Lung Cancer) | 0.57 | [14] |

| Naphthoquinone-Naphthol Derivative 13 | A549 (Lung Cancer) | 2.25 | [14] |

| Naphthoquinone Derivative 9 | A549 (Lung Cancer) | 5.8 | [13] |

| Naphthoquinone Derivative 16 | A549 (Lung Cancer) | 20.6 | [13] |

Antioxidant Activity

The antioxidant potential of phenolic compounds is well-established, and derivatives of hydroxynaphthoic acid are no exception. The antioxidant activity is typically evaluated using in vitro assays that measure the compound's ability to scavenge free radicals.

Table 3: Antioxidant Activity of Related Compounds

| Compound Class | Assay | IC₅₀ | Reference |

| Phenolic Compounds | DPPH Radical Scavenging | Varies | [15][16] |

| Phenolic Compounds | ABTS Radical Scavenging | Varies | [17][18] |

Experimental Protocols for Biological Assays

Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages[6]

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Assay Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).

-

After 24 hours of incubation, the supernatant is collected.

-

NO production is quantified by measuring the accumulation of nitrite in the supernatant using the Griess reagent.

-

The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a standard curve.

-

The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of NO production.

-

Anticancer Assay: MTT Cell Viability Assay[5]

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) and a normal cell line (for cytotoxicity comparison) are used.

-

Assay Procedure:

-

Cells are seeded in 96-well plates and incubated overnight.

-

Cells are treated with a range of concentrations of this compound for 24, 48, or 72 hours.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

-

The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a wavelength of 570 nm.

-

Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is determined.

-

Antioxidant Assay: DPPH Radical Scavenging Assay[17][19]

-

Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol, test compound.

-

Assay Procedure:

-

A stock solution of DPPH in methanol is prepared.

-

Various concentrations of this compound are prepared in methanol.

-

The test compound solutions are mixed with the DPPH solution.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.

-

Signaling Pathways and Visualizations

The potential biological activities of this compound are likely mediated through the modulation of key cellular signaling pathways.

Synthesis Workflow

Caption: Proposed synthesis of this compound.

Potential Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of related compounds often involve the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of inflammatory gene expression.[11]

Caption: Potential inhibition of NF-κB and MAPK pathways.

Conclusion

While direct evidence for the biological activity of this compound is currently sparse, the extensive research on related naphthoic acid and naphthoquinone derivatives provides a strong rationale for its investigation as a potential anti-inflammatory, anticancer, and antioxidant agent. This guide offers a foundational framework for such research, detailing synthetic methodologies, potential biological targets, and robust experimental protocols. Further studies are warranted to elucidate the specific biological profile of this compound and to determine its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. EP0049616A1 - Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Synthesis of Methyl 6-hydroxy-2-naphthoate and Its Derivatives: A Technical Guide

Introduction: Methyl 6-hydroxy-2-naphthoate is a crucial chemical intermediate, valued for its role as a building block in the synthesis of advanced materials and pharmacologically active compounds.[1][2] Its rigid naphthalene core is a key feature in the development of high-performance liquid crystal polymers.[3][4] In the pharmaceutical industry, this scaffold is utilized in the creation of a diverse array of Active Pharmaceutical Ingredients (APIs), making it a compound of significant interest for drug discovery and development professionals.[1][2] This guide provides an in-depth overview of the primary synthetic routes to this compound and details common methodologies for its further derivatization, supported by experimental protocols and quantitative data.

Synthesis of the Core Intermediate: this compound

The synthesis of this compound is typically achieved through two main pathways: the direct carbonylation of a halo-naphthol precursor or a two-step process involving the synthesis of 6-hydroxy-2-naphthoic acid followed by esterification.

Synthesis of 6-hydroxy-2-naphthoic Acid

The precursor, 6-hydroxy-2-naphthoic acid, is a vital starting material.[1] It is commonly synthesized via the carboxylation of 2-naphthol or from 6-bromo-2-naphthol.

-

From 2-Naphthol (Kolbe-Schmitt Reaction): This process involves the carboxylation of the potassium salt of 2-naphthol at high temperatures (170–230°C).[3][5] While a classic method, it can result in a mixture of isomers, including 3-hydroxy-2-naphthoic acid, requiring careful control of reaction conditions to achieve high purity.[6]

-

From 6-bromo-2-naphthol: A more regioselective method involves the carboxylation of 6-bromo-2-naphthol. This pathway proceeds via a lithium-halogen exchange followed by quenching with carbon dioxide (dry ice).[7]

Direct Carbonylation of 6-bromo-2-naphthol

A direct route to this compound involves the palladium-catalyzed carbonylation of 6-bromo-2-naphthol in the presence of methanol.[6] This method efficiently introduces the carboxylate group in a single step.

Esterification of 6-hydroxy-2-naphthoic Acid

Once 6-hydroxy-2-naphthoic acid is obtained, a standard acid-catalyzed esterification with methanol can be performed to yield the target methyl ester. This method is analogous to the synthesis of methyl 6-methoxy-2-naphthoate from its corresponding carboxylic acid.[8]

Derivatization of this compound

The functional groups of this compound—the hydroxyl and the ester—provide reactive sites for further modification, allowing for the synthesis of a wide range of derivatives.

O-Alkylation and O-Arylation (Ether Synthesis)

The phenolic hydroxyl group is readily alkylated to form ethers. A common derivative is methyl 6-methoxy-2-naphthoate, synthesized by reacting this compound with an alkylating agent like dimethyl sulfate or methyl iodide in the presence of a base.[9][10]

Palladium-Catalyzed Cross-Coupling Reactions

For C-C and C-N bond formation, the hydroxyl group can be converted into a triflate (trifluoromethanesulfonate), an excellent leaving group for palladium-catalyzed cross-coupling reactions.[11]

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the naphthyl triflate with an organoboron reagent, such as an arylboronic acid.[11][12] This is a powerful method for synthesizing biaryl compounds.

-

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the naphthyl triflate and an amine, yielding amino-naphthalene derivatives.[11]

Data Presentation

Table 1: Synthesis of 6-hydroxy-2-naphthoic Acid

| Precursor | Method | Reagents | Temperature (°C) | Yield (%) | Reference |

| 2-Naphthol | Kolbe-Schmitt | Potassium naphtholate, CO₂ | 170-230 | 28-36 | [6] |

| 6-bromo-2-naphthol | Carboxylation | MeLi, t-BuLi, Dry Ice | -78 to RT | Not specified | [7] |

| 6-methoxy-2-acetonaphthone | Haloform, Demethylation | NaClO, NaOH; HBr, Acetic Acid | 45-95 | 85 | [13] |

Table 2: Synthesis of this compound

| Precursor | Method | Catalyst | Reagents | Pressure (psig) | Temperature (°C) | Yield (%) | Reference |

| 6-bromo-2-naphthol | Carbonylation | Pd(PPh₃)₂(OAc)₂ | CO, Methanol, Triethylamine | ~1000 | 106-107 | 33-37 | [6] |

Table 3: Synthesis of Methyl 6-methoxy-2-naphthoate Derivative

| Precursor | Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-hydroxy-2-naphthoic acid* | O-Methylation & Esterification | K₂CO₃, MeI | DMF | 40 | 14 | 96 | [9] |

*Data for a structurally similar compound, demonstrating a general method.

Experimental Protocols

Protocol 1: Synthesis of 6-hydroxy-2-naphthoic acid from 6-bromo-2-naphthol[7]

-

Cool a slurry of 6-bromo-2-naphthol (22.4 mmol) in 150 ml of dry ether to -78 °C.

-

Add methyllithium solution (1.4M in ether, 22 mmol) dropwise over 10 minutes.

-

Stir the mixture for 10 minutes, then add t-butyllithium solution (1.8M in pentane, 50 mmol) dropwise over 15 minutes.

-

Stir the resulting slurry at -78 °C for 30 minutes, then at 0 °C for 15 minutes.

-

Re-cool the reaction mixture to -78 °C and transfer it via cannula into 100 g of crushed dry ice.

-

Allow the mixture to warm to room temperature over approximately 2 hours.

-

Dissolve the crude material in 125 ml of warm, saturated aqueous NaHCO₃ solution and extract with ethyl acetate (2 x 50 ml).

-

Acidify the aqueous phase to pH 1 with concentrated HCl.

-

Collect the precipitate by filtration and dry under vacuum at 110 °C to yield 6-hydroxy-2-naphthoic acid.

Protocol 2: Synthesis of this compound via Carbonylation[6]

-

In a 300 cc autoclave reactor, combine 6-bromo-2-naphthol (0.0386 moles), bis(triphenylphosphine)palladium(II) acetate (0.830 moles), triethylamine (0.044 moles), and 40 ml of methanol.

-

Heat the solution to approximately 106-107°C under a carbon monoxide atmosphere at a total pressure of about 1000 psig.

-

After the reaction, filter off solid residues.

-

Rinse the filtrate with water and evaporate the solvent.

-

Recrystallize the product from a suitable organic solvent (e.g., ethyl acetate) to obtain pure this compound.

Protocol 3: General O-Alkylation of this compound (Adapted)[9]

-

In an oven-dried round-bottomed flask under an argon atmosphere, combine this compound (1 equiv) and potassium carbonate (4.0 equiv).

-

Add anhydrous DMF, followed by the dropwise addition of an alkylating agent (e.g., iodomethane, 5.2 equiv).

-

Immerse the flask in a pre-heated oil bath (e.g., 40°C) and stir for approximately 14 hours.

-

After cooling to room temperature, add saturated NH₄Cl solution to quench the reaction.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate by rotary evaporation.

-

Purify the residue by column chromatography on silica gel to obtain the O-alkylated derivative.

Protocol 4: Derivatization via Suzuki-Miyaura Coupling (Two-Step)[11]

Step A: Synthesis of Naphthyl Triflate

-

Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.5 equiv) dropwise, followed by the dropwise addition of trifluoromethanesulfonic anhydride (1.2 equiv).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction with 1 M HCl (aq).

-

Separate the layers and extract the aqueous phase with DCM.

-

Concentrate the combined organic layers in vacuo and purify by flash chromatography to yield the methyl 6-(trifluoromethanesulfonyloxy)-2-naphthoate.

Step B: Suzuki-Miyaura Coupling

-

In a reaction vessel, combine the naphthyl triflate (from Step A), an arylboronic acid (1.5 equiv), Pd(PPh₃)₄ (e.g., 0.05 equiv), and a base such as K₂CO₃ (2.0 equiv).

-

Add a suitable solvent system, such as a mixture of toluene and water.

-

Heat the mixture to reflux under an inert atmosphere until the starting material is consumed (monitor by TLC).

-

Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Visualizations

Caption: Key synthetic routes to this compound.

Caption: Major derivatization pathways from the core molecule.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 6-Hydroxy-2-naphthoic acid | 16712-64-4 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. EP0049616A1 - Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. caod.oriprobe.com [caod.oriprobe.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. CN1844072A - Method for synthesizing 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]

In-Depth Technical Guide: Methyl 6-hydroxy-2-naphthoate (CAS 17295-11-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-hydroxy-2-naphthoate, with the CAS number 17295-11-3, is an organic compound belonging to the class of naphthoic acid derivatives. It is characterized by a naphthalene core structure substituted with a hydroxyl group at the 6-position and a methyl ester at the 2-position. This compound serves as a valuable intermediate in organic synthesis and holds potential for investigation in medicinal chemistry due to the known biological activities of related naphthoic acid derivatives. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, potential biological activities with associated experimental methodologies, and a list of suppliers.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 17295-11-3 | [1] |

| Molecular Formula | C₁₂H₁₀O₃ | [2] |

| Molecular Weight | 202.21 g/mol | [2] |

| IUPAC Name | methyl 6-hydroxynaphthalene-2-carboxylate | [2] |

| Synonyms | 6-Hydroxy-2-naphthoic acid methyl ester, Methyl 6-hydroxynaphthalene-2-carboxylate | [1] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 169.0 to 173.0 °C | [1] |

| Purity | >98.0% (GC) | [1] |

| InChI | InChI=1S/C12H10O3/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-7,13H,1H3 | [3] |

| SMILES | COC(=O)c1ccc2cc(ccc2c1)O | [3] |

Spectral Data:

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 6-hydroxy-2-naphthoic acid. A common and well-established method for this transformation is the Fischer esterification.

Experimental Protocol: Fischer Esterification

This protocol describes a general procedure for the synthesis of this compound from 6-hydroxy-2-naphthoic acid.

Materials:

-

6-hydroxy-2-naphthoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottomed flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Reaction Setup: In a round-bottomed flask, dissolve 6-hydroxy-2-naphthoic acid in an excess of methanol.[4]

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.[4]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for a period of 45 minutes to several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4][5]

-

Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel containing water.[4]

-

Extraction: Extract the aqueous mixture with dichloromethane. The organic layer will contain the desired ester.[4]

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst, be cautious of gas evolution), and finally with brine.[4][5]

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5]

-

Solvent Removal: Filter off the drying agent and remove the dichloromethane by simple distillation.[4]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent to yield pure this compound.

Potential Biological Activity and Signaling Pathways

While direct biological studies on this compound are not extensively reported, research on structurally similar naphthoic acid derivatives provides valuable insights into its potential therapeutic applications, particularly in the context of inflammation.

A closely related isomer, methyl-1-hydroxy-2-naphthoate (MHNA), has been shown to exhibit significant anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[6] The proposed mechanism of action involves the suppression of key signaling pathways: Nuclear Factor-kappa B (NF-κB), c-Jun N-terminal kinases (JNK), and p38 Mitogen-Activated Protein Kinases (MAPK).[6] Given the structural similarity, it is plausible that this compound could exhibit similar inhibitory effects on these pro-inflammatory pathways.

Experimental Protocols for Biological Activity Assessment

The following are examples of experimental protocols that can be employed to investigate the anti-inflammatory effects of this compound, based on methodologies used for similar compounds.[6]

4.1.1. Cell Culture and Treatment

-

Murine macrophage cell lines (e.g., RAW 264.7) are cultured under standard conditions.

-

Cells are then treated with lipopolysaccharide (LPS) to induce an inflammatory response, in the presence or absence of varying concentrations of this compound.

4.1.2. Nitric Oxide (NO) Production Assay

-

The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. A decrease in nitrite levels in the presence of the compound indicates an inhibitory effect on NO production.[6]

4.1.3. Cytokine Measurement (ELISA)

-

The levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6]

4.1.4. Gene Expression Analysis (Real-Time PCR)

-

The mRNA expression levels of inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), IL-1β, and IL-6 are determined by real-time polymerase chain reaction (RT-PCR).[6]

4.1.5. Protein Expression Analysis (Western Blotting)

-

The protein levels of iNOS, COX-2, and key signaling proteins in the MAPK and NF-κB pathways (e.g., phosphorylated JNK, phosphorylated p38, and IκB-α) are analyzed by Western blotting to determine the compound's effect on their expression and activation.[6]

4.1.6. NF-κB Activity Assays

-

NF-κB DNA-binding activity can be assessed by methods such as the electrophoretic mobility shift assay (EMSA).

-

NF-κB transcriptional activity can be measured using a reporter gene assay.[6]

Suppliers

This compound is available from various chemical suppliers, typically for research and development purposes. It is important to obtain a certificate of analysis to ensure the purity and identity of the compound.

Table of Suppliers:

| Supplier | Purity |

| Simson Pharma Limited | High Quality, with Certificate of Analysis |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) |

| BLD Pharm | - |

| Fisher Scientific | 98.0+% |

| CP Lab Safety | min 98% (GC) |

Conclusion

This compound (CAS 17295-11-3) is a well-characterized naphthoic acid derivative with established physical and chemical properties. Its synthesis via Fischer esterification is a straightforward and scalable process. Based on the biological activity of structurally related compounds, this compound presents itself as a promising candidate for further investigation as a potential anti-inflammatory agent, likely acting through the modulation of the NF-κB and MAPK signaling pathways. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of this compound.

References

- 1. This compound | 17295-11-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound | C12H10O3 | CID 390995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(17295-11-3) 1H NMR spectrum [chemicalbook.com]

- 4. personal.tcu.edu [personal.tcu.edu]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Reactivity of the Hydroxyl Group in Methyl 6-hydroxy-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the chemical reactivity of the hydroxyl group in methyl 6-hydroxy-2-naphthoate. This compound, a derivative of 6-hydroxy-2-naphthoic acid, serves as a versatile intermediate in organic synthesis.[1] The phenolic hydroxyl group is a key functional handle, enabling a variety of chemical transformations to produce a diverse range of derivatives with potential applications in pharmaceuticals and materials science.[2][3] This document details the principal reactions of this hydroxyl group, provides structured data on reaction conditions, outlines detailed experimental protocols, and visualizes key chemical pathways.

Core Reactivity of the Hydroxyl Group

The chemical behavior of this compound is largely dictated by the interplay between the electron-donating phenolic hydroxyl group and the electron-withdrawing methyl ester group on the naphthalene ring system. The hydroxyl group itself is nucleophilic and weakly acidic, making it amenable to a range of substitution and oxidation reactions.[2]

O-Alkylation (Etherification)

The reaction of the hydroxyl group with alkylating agents, typically in the presence of a base, yields the corresponding ether. This is a fundamental transformation for modifying the steric and electronic properties of the molecule. The choice of base and solvent is critical for achieving high yields.

O-Acylation (Esterification)

Esterification of the phenolic hydroxyl group can be readily achieved using acylating agents such as acid chlorides or anhydrides. This reaction is often performed in the presence of a base like triethylamine or pyridine to neutralize the acidic byproduct.

Oxidation

The hydroxyl group makes the naphthalene ring susceptible to oxidation, which can be promoted by air, light, or chemical oxidants.[4] Under controlled conditions, this reactivity can be harnessed to synthesize quinone-like structures. The reaction with oxidizing radicals, such as the hydroxyl radical (•OH), typically proceeds via the formation of transient naphthoxyl radicals.[5][6]

Electrophilic Aromatic Substitution

The hydroxyl group is a powerful activating, ortho, para-directing group for electrophilic aromatic substitution.[7] This means it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles, and directs incoming substituents to the positions ortho and para to itself (positions 5 and 7). Conversely, the methyl ester group is a deactivating, meta-directing group. The strong activating effect of the hydroxyl group generally dominates the orientation of substitution. For instance, coupling with diazo compounds occurs at the 5-position, and sulfonation can occur at the 4- and 7-positions for the parent 6-hydroxy-2-naphthoic acid.[8]

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for key reactions involving the hydroxyl group of naphthol derivatives. While specific data for this compound is limited in the available literature, the data for analogous substrates provides a strong predictive framework.

Table 1: O-Alkylation (Etherification) of Hydroxy-Naphthoic Acid Derivatives

| Substrate | Alkylating Agent | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| 3-Hydroxy-2-naphthoic acid | Iodomethane (CH₃I) | K₂CO₃ | DMF | 40 °C, 14 h | 96% |

| 6-Bromo-2-naphthol | Carbon Monoxide/Methanol | Triethylamine, Pd(PPh₃)₂(OAc)₂ | Methanol | 106-107 °C, 1000 psig CO | 33-46% (Methyl Ester) |

Data adapted from a procedure for a similar hydroxynaphthoic acid derivative.[9] The second entry describes the synthesis of the target molecule itself via carbonylation, which implicitly involves the esterification of the carboxylic acid, not the hydroxyl group, but is relevant for synthesis.[10]

Table 2: Electrophilic Aromatic Substitution of 6-Hydroxy-2-naphthoic Acid

| Reaction Type | Reagent | Position of Substitution |

|---|---|---|

| Diazo Coupling | Diazonium Salts | 5-position |

| Sulfonation | Sulfuric Acid | 4- and 7-positions |

Data based on the known reactivity of the parent acid, 6-hydroxy-2-naphthoic acid.[8]

Experimental Protocols

The following are detailed, generalized protocols for key reactions, adapted for this compound based on established methodologies for similar phenolic compounds.

General Protocol for O-Alkylation: Synthesis of Methyl 6-methoxy-2-naphthoate

Materials:

-

This compound

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Iodomethane (CH₃I)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To an oven-dried round-bottomed flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv), and anhydrous potassium carbonate (4.0 equiv).

-

Add anhydrous DMF via syringe to dissolve the solids.

-

Add iodomethane (5.0 equiv) dropwise to the stirred mixture.

-

Heat the reaction mixture to 40°C and stir for 12-16 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 6-methoxy-2-naphthoate.

(Protocol adapted from a similar procedure for the methylation of 3-hydroxy-2-naphthoic acid).[9]

General Protocol for O-Acylation: Synthesis of Methyl 6-acetoxy-2-naphthoate

Materials:

-

This compound

-

Acetic Anhydride

-

Pyridine or Triethylamine

-

Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 equiv) in dichloromethane in a round-bottomed flask.

-

Add pyridine (2.0 equiv) and cool the mixture to 0°C in an ice bath.

-

Slowly add acetic anhydride (1.5 equiv) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until completion (monitored by TLC).

-

Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, and saturated aqueous NaHCO₃.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Recrystallize or purify by column chromatography to obtain the desired product.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic and reactive pathways for this compound.

Caption: Synthetic workflow for this compound and its subsequent derivatization.

Caption: Key reaction pathways of the hydroxyl group in this compound.

Caption: Directing effects in electrophilic aromatic substitution on this compound.

Conclusion

The hydroxyl group of this compound is a versatile functional group that provides a gateway to a wide array of chemical derivatives. Through reactions such as O-alkylation, O-acylation, and controlled electrophilic aromatic substitution, researchers can systematically modify the molecule's properties. This guide provides the foundational chemical principles, practical data, and experimental frameworks necessary for scientists, particularly those in drug discovery and development, to effectively utilize this compound as a valuable synthetic building block. A thorough understanding of its reactivity is paramount for the rational design and synthesis of novel compounds with desired biological activities or material properties.

References

- 1. CAS 17295-11-3: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 6-Hydroxy-2-naphthoic acid | 16712-64-4 [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. EP0049616A1 - Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Google Patents [patents.google.com]

Methodological & Application